3-Phenylquinuclidin-3-ol
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Overview
Description
3-Phenylquinuclidin-3-ol: is a chemical compound with the molecular formula C₁₃H₁₇NO It is a derivative of quinuclidine, featuring a phenyl group attached to the quinuclidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Phenylquinuclidin-3-ol typically involves the reaction of quinuclidine with phenyl-containing reagents under specific conditions. One common method is the Friedel-Crafts alkylation of quinuclidine with benzene derivatives in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3-Phenylquinuclidin-3-ol can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide. These reactions can lead to the formation of ketones or carboxylic acids.
Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups such as halides or amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halides, amines, appropriate solvents like dichloromethane or ethanol.
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Halogenated quinuclidines, aminoquinuclidines.
Scientific Research Applications
Chemistry: 3-Phenylquinuclidin-3-ol is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and pharmaceuticals. Its unique structure allows for the creation of diverse chemical entities.
Biology: In biological research, this compound is studied for its potential interactions with biological targets, such as enzymes and receptors. It serves as a model compound for understanding the behavior of quinuclidine derivatives in biological systems.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of drugs targeting the central nervous system. Its structure is similar to that of certain neurotransmitters, making it a candidate for drug design and development.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of various organic compounds.
Mechanism of Action
The mechanism of action of 3-Phenylquinuclidin-3-ol involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific enzymes, affecting biochemical pathways. Its structure allows it to fit into the active sites of enzymes, altering their activity and leading to various biological effects.
Comparison with Similar Compounds
Quinuclidine: The parent compound of 3-Phenylquinuclidin-3-ol, lacking the phenyl group.
3-Quinuclidinol: A similar compound with a hydroxyl group but without the phenyl group.
Phenylpiperidine: A structurally related compound with a phenyl group attached to a piperidine ring.
Uniqueness: this compound is unique due to the presence of both the quinuclidine and phenyl groups, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets, making it valuable in various research and industrial applications.
Properties
IUPAC Name |
3-phenyl-1-azabicyclo[2.2.2]octan-3-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO/c15-13(11-4-2-1-3-5-11)10-14-8-6-12(13)7-9-14/h1-5,12,15H,6-10H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVLGYAHPSXELHP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1C(C2)(C3=CC=CC=C3)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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